![molecular formula C18H14F3N3O2 B2681444 N-(2-((3-甲基-1,2,4-噁唑-5-基)甲基)苯基)-3-(三氟甲基)苯甲酰胺 CAS No. 1448064-65-0](/img/structure/B2681444.png)
N-(2-((3-甲基-1,2,4-噁唑-5-基)甲基)苯基)-3-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms, two of which are nitrogen and one is oxygen . This ring is attached to a phenyl group and a trifluoromethyl group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The structure of the compound would be determined by the arrangement of these groups around the 1,2,4-oxadiazole ring. The exact structure would need to be determined by techniques such as X-ray crystallography .科学研究应用
抗癌应用
研究表明,合成和评估与指定化合物相似的衍生物的抗癌活性。Ravinaik 等人 (2021) 的一项研究合成了一系列取代的苯甲酰胺,对包括乳腺癌、肺癌、结肠癌和卵巢癌在内的各种癌细胞系表现出中等到极好的抗癌活性,一些衍生物表现出的活性高于参考药物依托泊苷 (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)。同样,Salahuddin 等人 (2014) 报道了 1,3,4-恶二唑衍生物的合成,对乳腺癌细胞系具有显着的活性 (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014)。
抗疟疾活性
一项研究重点介绍了 N-酰基呋喃-3-胺衍生物的制备,该衍生物对不同类型的恶性疟原虫表现出活性,表明在疟疾治疗中的潜力。该研究指出,只有苯甲酰胺表现出有希望的活性,其苯环上的取代模式既影响活性又影响细胞毒性 (Hermann 等人,2021)。
抗分枝杆菌和抗菌特性
Nayak 等人 (2016) 合成并表征了一系列 N-(4-(5-芳基-3-(5-甲基-1,3,4-恶二唑-2-基)-1H-吡唑-1-基)苯基)-4-酰胺衍生物,证明了对结核分枝杆菌 H37Rv 具有显着的抗结核活性,某些分子对正常细胞系没有毒性,表明它们具有进一步药物开发的潜力 (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016)。Desai 等人 (2016) 的另一项研究重点是噻唑类 1,3,4-恶二唑杂环的合成和抗菌筛选,报道了相当大的抗菌和抗真菌活性 (Desai, Bhatt, Dodiya, Karkar, Patel, & Bhatt, 2016)。
抗炎和抗氧化作用
Puttaswamy 等人 (2018) 的研究合成了新型苯并苯酮附加的恶二唑衍生物,证明了显着的抗炎和抗氧化作用,以及抑制内皮细胞增殖和减少炎症介导的疾病 (Puttaswamy, Malojiao, Mohammed, Sherapura, Prabhakar, & Khanum, 2018)。
作用机制
属性
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-11-22-16(26-24-11)10-12-5-2-3-8-15(12)23-17(25)13-6-4-7-14(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBFCOGTXNCVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。